(2S,3S)-3-Amino-2-hydroxyhexanoic acid
Overview
Description
(2S,3S)-3-Amino-2-hydroxyhexanoic acid is a chiral amino acid derivative that plays a significant role in various biochemical processes. This compound is characterized by its unique stereochemistry, which contributes to its specific biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Amino-2-hydroxyhexanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum. This method is environmentally friendly and suitable for industrial-scale production due to its high yield and substrate versatility .
Industrial Production Methods
In industrial settings, the production of this compound often involves biocatalytic processes that utilize genetically engineered bacteria to produce the desired chiral compound. These methods are advantageous due to their efficiency, scalability, and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-Amino-2-hydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert it into different amino alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various amino alcohols, keto acids, and substituted derivatives, which have applications in pharmaceuticals and biochemical research.
Scientific Research Applications
(2S,3S)-3-Amino-2-hydroxyhexanoic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: This compound is used in the study of enzyme mechanisms and protein synthesis.
Medicine: It has potential therapeutic applications due to its role in metabolic pathways and as a precursor for drug development.
Industry: It is employed in the production of chiral intermediates for pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (2S,3S)-3-Amino-2-hydroxyhexanoic acid involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various enzymatic reactions, influencing metabolic pathways and cellular processes. The molecular targets include amino acid transporters and enzymes involved in amino acid metabolism .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-Amino-2-hydroxyhexanoic acid
- (2S,3S)-3-Hydroxy-2-aminohexanoic acid
- (2S,3S)-3-Amino-2-hydroxybutanoic acid
Uniqueness
(2S,3S)-3-Amino-2-hydroxyhexanoic acid is unique due to its specific stereochemistry, which imparts distinct biological activities and chemical reactivity. Compared to its isomers and analogs, this compound exhibits unique interactions with enzymes and receptors, making it valuable for targeted biochemical studies and therapeutic applications .
Properties
IUPAC Name |
(2S,3S)-3-amino-2-hydroxyhexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-2-3-4(7)5(8)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFGOYXLBOWNGQ-WHFBIAKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]([C@@H](C(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458626 | |
Record name | (2S,3S)-3-Amino-2-hydroxyhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160801-76-3 | |
Record name | (2S,3S)-3-Amino-2-hydroxyhexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160801-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S,3S)-3-Amino-2-hydroxyhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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